molecular formula C17H24ClN2O2- B13856855 3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

Cat. No.: B13856855
M. Wt: 323.8 g/mol
InChI Key: JPFSBCZJPATFGY-UHFFFAOYSA-M
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Description

3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a tert-butyl group, and a chlorophenylmethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.

    Addition of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Incorporation of the tert-Butyl Group: The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-tert-butylpiperidine-1-carboxylate: Lacks the chlorophenylmethyl group.

    2-tert-Butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate: Lacks the amino group.

    3-Amino-2-tert-butyl-3-phenylmethylpiperidine-1-carboxylate: Lacks the chlorine atom on the phenyl ring.

Uniqueness

3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate is unique due to the presence of both the amino group and the chlorophenylmethyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24ClN2O2-

Molecular Weight

323.8 g/mol

IUPAC Name

3-amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)14-17(19,9-4-10-20(14)15(21)22)11-12-5-7-13(18)8-6-12/h5-8,14H,4,9-11,19H2,1-3H3,(H,21,22)/p-1

InChI Key

JPFSBCZJPATFGY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1C(CCCN1C(=O)[O-])(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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